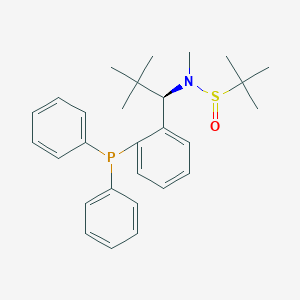
(R)-N-((R)-1-(2-(Diphenylphosphanyl) phnyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(®-1-(2-(Diphenylphosphanyl) phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide is a chiral compound with significant applications in organic synthesis and catalysis. The compound features a diphenylphosphanyl group, which is known for its utility in various chemical reactions, particularly in the formation of coordination complexes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-1-(2-(Diphenylphosphanyl) phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide typically involves the reaction of diphenylphosphanyl chloride with a suitable amine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-(®-1-(2-(Diphenylphosphanyl) phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The diphenylphosphanyl group can participate in substitution reactions, forming new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-N-(®-1-(2-(Diphenylphosphanyl) phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can be used as catalysts in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology and Medicine
The compound’s chiral nature makes it valuable in the synthesis of enantiomerically pure pharmaceuticals. It can be used as a chiral auxiliary or ligand in asymmetric synthesis, leading to the production of drugs with high enantiomeric purity.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its ability to form stable complexes with metals makes it useful in catalysis and material science applications.
Mécanisme D'action
The mechanism by which ®-N-(®-1-(2-(Diphenylphosphanyl) phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, influencing the reactivity and selectivity of the metal-catalyzed reactions. The diphenylphosphanyl group provides steric and electronic properties that enhance the catalytic activity of the metal complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-(2-(Diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydro-4-phenyl-oxazole
- Trifluoromethyl phenyl sulfone
- 2,2-Dimethoxy-2-phenylacetophenone
Uniqueness
Compared to similar compounds, ®-N-(®-1-(2-(Diphenylphosphanyl) phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide is unique due to its specific chiral configuration and the presence of both diphenylphosphanyl and sulfinamide groups. These features make it particularly effective as a ligand in asymmetric catalysis, providing high enantioselectivity and catalytic efficiency.
Propriétés
Formule moléculaire |
C28H36NOPS |
|---|---|
Poids moléculaire |
465.6 g/mol |
Nom IUPAC |
N-[(1R)-1-(2-diphenylphosphanylphenyl)-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C28H36NOPS/c1-27(2,3)26(29(7)32(30)28(4,5)6)24-20-14-15-21-25(24)31(22-16-10-8-11-17-22)23-18-12-9-13-19-23/h8-21,26H,1-7H3/t26-,32?/m0/s1 |
Clé InChI |
LSFXASOJFLAEOF-RNWYOQHESA-N |
SMILES isomérique |
CC(C)(C)[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)S(=O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)S(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


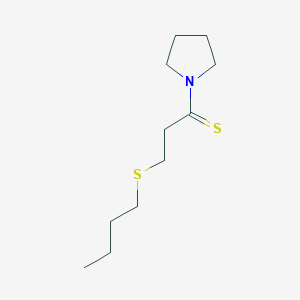
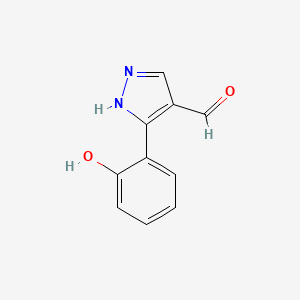


![1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B12869321.png)
![1-(4-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869323.png)
![2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12869328.png)
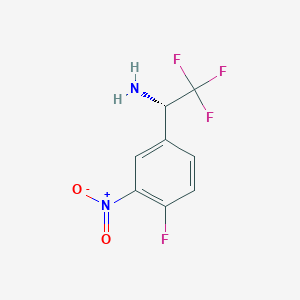
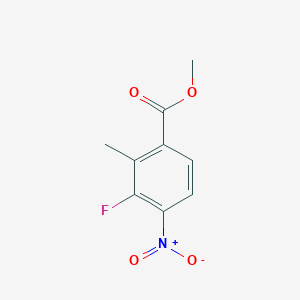
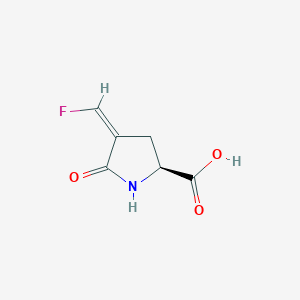
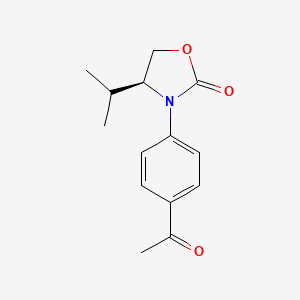
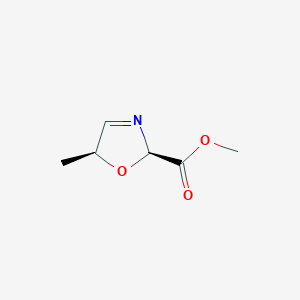
![4-Ethyl-2-nitrobenzo[d]oxazole](/img/structure/B12869347.png)
![1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12869356.png)
